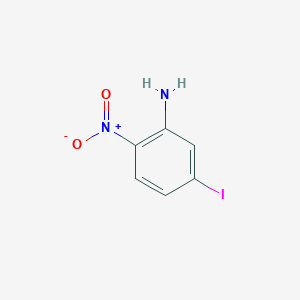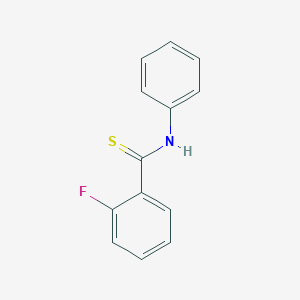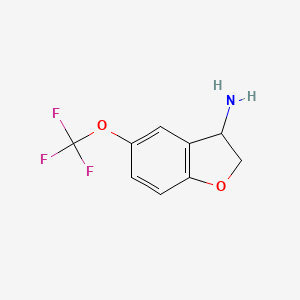
HenrischininA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HenrischininA is a novel compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HenrischininA involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The initial step typically involves the formation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the laboratory procedures and employing large-scale reactors and purification systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
HenrischininA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
HenrischininA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of HenrischininA involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Propiedades
Fórmula molecular |
C30H40O5 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
(9R,13R,16R,17R)-16-[(1R,4R,5R,7S)-4-hydroxy-4-methyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one |
InChI |
InChI=1S/C30H40O5/c1-27(2)21-7-8-22-18(14-17(21)6-9-25(31)35-27)10-12-29(4)23(11-13-28(22,29)3)20-15-19-16-24(20)34-26(32)30(19,5)33/h6,9,14,19-21,23-24,33H,7-8,10-13,15-16H2,1-5H3/t19-,20+,21-,23-,24-,28+,29-,30-/m1/s1 |
Clave InChI |
LBYUMJPRZHHUCO-BDJUYRDISA-N |
SMILES isomérico |
C[C@]12CCC3=C([C@@]1(CC[C@@H]2[C@@H]4C[C@@H]5C[C@H]4OC(=O)[C@]5(C)O)C)CC[C@@H]6C(=C3)C=CC(=O)OC6(C)C |
SMILES canónico |
CC1(C2CCC3=C(CCC4(C3(CCC4C5CC6CC5OC(=O)C6(C)O)C)C)C=C2C=CC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)











